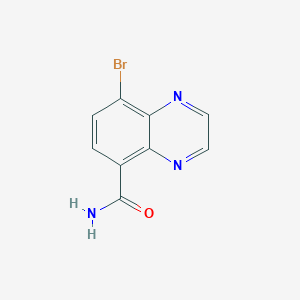

8-Bromoquinoxaline-5-carboxamide

CAS No.:

Cat. No.: VC18310206

Molecular Formula: C9H6BrN3O

Molecular Weight: 252.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrN3O |

|---|---|

| Molecular Weight | 252.07 g/mol |

| IUPAC Name | 8-bromoquinoxaline-5-carboxamide |

| Standard InChI | InChI=1S/C9H6BrN3O/c10-6-2-1-5(9(11)14)7-8(6)13-4-3-12-7/h1-4H,(H2,11,14) |

| Standard InChI Key | LPMQJXFOHDRJKN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=C1C(=O)N)N=CC=N2)Br |

Introduction

Chemical Identity and Structural Characteristics

8-Bromoquinoxaline-5-carboxamide belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds. Its molecular formula is C₉H₆BrN₃O, with a molecular weight of 252.07 g/mol . Key structural features include:

-

A fused bicyclic aromatic system (quinoxaline).

-

A bromine substituent at the 8-position, enhancing electrophilic reactivity.

-

A carboxamide group (-CONH₂) at the 5-position, enabling hydrogen bonding and interactions with biological targets.

Table 1: Physicochemical Properties of 8-Bromoquinoxaline-5-carboxamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆BrN₃O | |

| Molecular Weight | 252.07 g/mol | |

| CAS Number | 2385699-09-0 | |

| Storage Conditions | Sealed, dry, room temperature | |

| Purity | ≥95% |

The compound’s structure is validated by spectroscopic data, including ¹H NMR and ¹³C NMR, which confirm the positions of substituents and the integrity of the quinoxaline ring .

Synthetic Routes and Optimization

Bromination of Quinoxaline Precursors

The synthesis typically begins with bromination of quinoxaline derivatives. For example, 8-bromoquinoxaline-5-carbaldehyde (CAS 2101944-50-5) serves as a common intermediate, synthesized via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in chloroform or acetic acid . Subsequent oxidation of the aldehyde group to a carboxylic acid, followed by amidation, yields the carboxamide derivative.

Amidation Strategies

The conversion of 8-bromoquinoxaline-5-carboxylic acid to its carboxamide involves coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of amines . For instance:

This method achieves moderate to high yields (60–85%) under optimized conditions .

Biological Activities and Mechanisms

Table 2: Cytotoxic Activity of Brominated Quinoxaline Derivatives

| Compound | IC₅₀ (μM) | Cell Line | Mechanism | Source |

|---|---|---|---|---|

| 8-Bromo-4m | 9.32 | A549 | Bax/Bcl-2 modulation | |

| 5-Fluorouracil | 4.89 | A549 | Thymidylate synthase inhibition |

Antimicrobial Activity

Quinoxaline carboxamides also show promise against drug-resistant pathogens. In a study of pyrazine carboxamides, analogs with bromine substituents exhibited MIC values of 6.25 mg/mL against extensively drug-resistant Salmonella Typhi (XDR S. Typhi), surpassing conventional antibiotics . The bromine atom enhances membrane permeability and target binding, while the carboxamide group facilitates interactions with bacterial enzymes like alkaline phosphatase .

Applications in Drug Development

Targeted Cancer Therapies

The compound’s ability to modulate apoptosis pathways positions it as a candidate for targeted kinase inhibitors. For example, quinoxaline derivatives inhibit VEGFR-2 and caspase-3, critical targets in angiogenesis and apoptosis .

Antibacterial Agents

With rising antibiotic resistance, brominated carboxamides offer templates for novel Gram-negative agents. Their dual action—disrupting membrane integrity and inhibiting enzymes—provides a multi-target strategy .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoxaline core and substituents to enhance potency and selectivity.

-

In Vivo Efficacy Trials: Preclinical testing in animal models to validate pharmacokinetics and toxicity.

-

Combination Therapies: Synergistic studies with existing chemotherapeutics or antibiotics to overcome resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume